1-(4-Chloro-1,2,5-thiadiazol-3-YL)-4-methylpiperazine hydrochloride
Overview
Description
1-(4-Chloro-1,2,5-thiadiazol-3-YL)-4-methylpiperazine hydrochloride is a chemical compound that features a thiadiazole ring, which is known for its versatility in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-Chloro-1,2,5-thiadiazol-3-YL)-4-methylpiperazine hydrochloride typically involves the reaction of 4-chloro-1,2,5-thiadiazole with 4-methylpiperazine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Chloro-1,2,5-thiadiazol-3-YL)-4-methylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(4-Chloro-1,2,5-thiadiazol-3-YL)-4-methylpiperazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-1,2,5-thiadiazol-3-YL)-4-methylpiperazine hydrochloride involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Chloro-1,2,5-thiadiazol-3-YL)-4-methylpiperazine hydrochloride can be compared with other thiadiazole derivatives, such as:
- 1-(4-Chloro-1,2,5-thiadiazol-3-YL)piperidine
- 1-(4-Chloro-1,2,5-thiadiazol-3-YL)azepane
These compounds share the thiadiazole ring but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific structure, which may confer distinct advantages in certain applications.
Properties
IUPAC Name |
3-chloro-4-(4-methylpiperazin-1-yl)-1,2,5-thiadiazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4S.ClH/c1-11-2-4-12(5-3-11)7-6(8)9-13-10-7;/h2-5H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMQUNFLUNQTQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NSN=C2Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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